3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid
Description
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid is a structurally complex adamantane-derived compound featuring a diazaadamantan core substituted with ethyl, methyl, and hydroxyl groups. Adamantane derivatives are known for their metabolic stability and pharmacological relevance, suggesting this compound may exhibit unique bioactivity compared to simpler propanoic acid derivatives .
Properties
Molecular Formula |
C16H28N2O3 |
|---|---|
Molecular Weight |
296.40 g/mol |
IUPAC Name |
3-(5,7-diethyl-6-hydroxy-2-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |
InChI |
InChI=1S/C16H28N2O3/c1-4-15-8-17-10-16(5-2,13(15)21)11-18(9-15)14(17,3)7-6-12(19)20/h13,21H,4-11H2,1-3H3,(H,19,20) |
InChI Key |
UZIVTOLQGLCINP-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1O)(CN(C2)C3(C)CCC(=O)O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazaadamantane core, followed by functionalization to introduce the hydroxy, diethyl, and propanoic acid groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the diazaadamantane core or other functional groups.
Substitution: The diazaadamantane core allows for nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while substitution reactions can introduce various functional groups to the diazaadamantane core.
Scientific Research Applications
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The diazaadamantane core can interact with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
Examples :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, )
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3, )
Key Differences :
- Structure : The target compound lacks chlorine substituents but includes a diazaadamantan core, which may confer greater rigidity and stability compared to the planar phenyl rings of these chlorinated derivatives.
- Source: Chlorinated derivatives are biosynthesized by marine actinomycetes (e.g., Streptomyces coelicolor), while the diazaadamantan derivative is likely synthetic or semi-synthetic .
3-(Methylthio)propanoic Acid Esters
Examples :
- 3-(Methylthio)propanoic acid methyl ester ()
- 3-(Methylthio)propanoic acid ethyl ester ()
Key Differences :
- Structure : These esters feature a methylthio (-SCH₃) group instead of the diazaadamantan system. The sulfur moiety contributes to volatility and aroma, unlike the hydroxyl and nitrogen-rich core of the target compound.
- Source: Naturally occurring in pineapple varieties (e.g., Tainong No. 4 and French Polynesia cultivars), with concentrations up to 622.49 µg·kg⁻¹.
- Function : These esters are key aroma compounds, whereas the target compound’s functional role is likely pharmacological or biochemical due to its complex heterocyclic structure .
Phenolic Propanoic Acid Metabolites
Examples :
- 3-(3′-Hydroxyphenyl)propanoic acid ()
- 3-(3′,4′-Dihydroxyphenyl)propanoic acid ()
Key Differences :
- Structure: These metabolites derive from flavonoid degradation in the gut and lack the diazaadamantan core. Their simpler phenylpropanoic acid structures facilitate rapid absorption and metabolism.
- Bioactivity : Demonstrated anti-inflammatory, anti-diabetic, and neuroprotective effects. The diazaadamantan derivative’s bulky structure may alter bioavailability or target specificity .
Triazolo-Pyrimidinyl Propanoic Acid Derivatives
Example :
- 3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid ()
Key Differences :
- Structure: This analog replaces the diazaadamantan core with a triazolo-pyrimidinyl system but retains a propanoic acid chain.
- Industrial Relevance : Marketed by multiple suppliers (e.g., MolPort, ZINC), indicating pharmaceutical or agrochemical applications. The diazaadamantan derivative’s commercial status is unclear .
Pyran-Derived Propanoic Acid Analogs
Example :
- 3-(2-Oxo-2H-pyran-6-yl)propanoic acid (Compound 5, )
Key Differences :
- Structure : Features a pyran ring instead of adamantane. The lactone group in the pyran system may influence reactivity compared to the hydroxyl and ethyl groups in the target compound.
- Bioactivity : Shows moderate antifungal activity against Aspergillus niger, suggesting the diazaadamantan derivative could have broader or more potent antimicrobial effects .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
